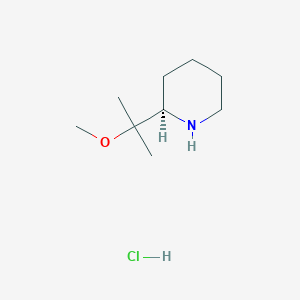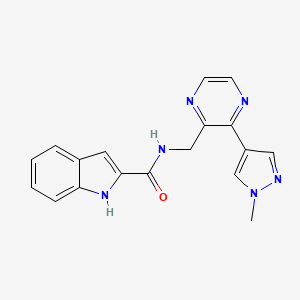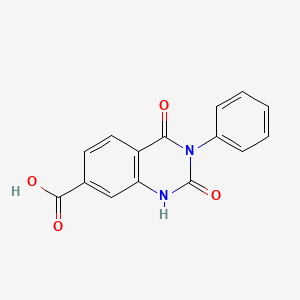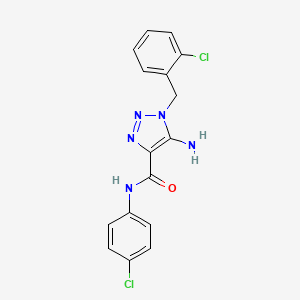
5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Synthesis Techniques and Scaffold Applications
The molecule serves as a basis for synthesizing diverse biologically active compounds. Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis protocol for 5-amino-1,2,3-triazole-4-carboxylates, creating triazole-based scaffolds. These compounds are pivotal in preparing peptidomimetics and compounds with significant biological activities, including triazoles active as HSP90 inhibitors, highlighting the structural versatility and pharmaceutical potential of such triazole compounds (Ferrini et al., 2015).
Antimicrobial Activity
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds with structural similarities to the molecule , showing good to moderate activities against specific microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antifungal and Antitumor Activities
Yu-gu (2015) reported the synthesis of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, demonstrating significant antifungal activity against specific pathogens. This suggests the molecule’s framework can be modified to enhance biological efficacy against fungal infections (Zheng Yu-gu, 2015). Moreover, Stevens et al. (1984) explored imidazotetrazines, chemically distinct but relevant due to their shared interest in cyclic compounds with antitumor properties, showing potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Novel Synthesis Routes and Derivatives
Research has also focused on developing new synthesis routes for related triazole compounds, demonstrating the chemical flexibility and potential for creating novel derivatives with varied biological activities. For instance, Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles, leading to compounds with significant antiavian influenza virus activity. This showcases the potential for using triazole derivatives in antiviral research (Hebishy et al., 2020).
properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-5-7-12(8-6-11)20-16(24)14-15(19)23(22-21-14)9-10-3-1-2-4-13(10)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLXWCIDGCDRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)
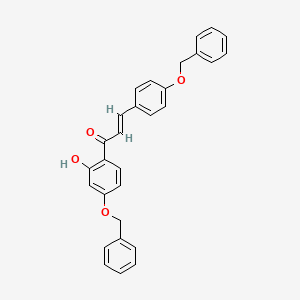
![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)
![7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2694819.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2694821.png)
![4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2694822.png)
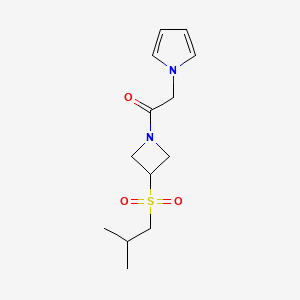

![N-(4-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2694829.png)
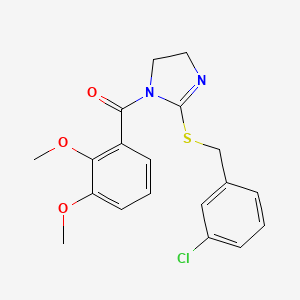
![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)
